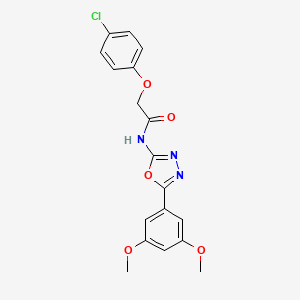

2-(4-氯苯氧基)-N-(5-(3,5-二甲氧基苯基)-1,3,4-噁二唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

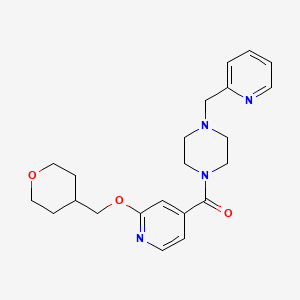

The synthesis of this compound involves multiple steps, starting from basic organic acids to the formation of the desired oxadiazole derivatives. A systematic approach involves esterification, conversion to hydrazides, and subsequent reactions leading to oxadiazole formation. The target compounds are obtained by reacting oxadiazole thiols with N-substituted bromoacetamides in the presence of solvents and bases like DMF and NaH. This process is critical for introducing the specific chlorophenoxy and dimethoxyphenyl groups into the molecule (Rehman et al., 2013).

Molecular Structure Analysis

Molecular structure analysis using techniques such as IR, 1H-NMR, and mass spectrometry confirms the successful synthesis of the compound. This analysis provides insights into the orientation of the chlorophenyl ring relative to the oxadiazole ring, and how molecular interactions, such as hydrogen bonding, influence the compound's structure in the solid state (Saravanan et al., 2016).

Chemical Reactions and Properties

The compound undergoes various chemical reactions that highlight its reactivity and potential biological activity. For instance, its synthesis involves a key step of S-alkylation indicating its capability to participate in nucleophilic substitution reactions. Such reactions are essential for the compound's activity against specific enzymes or biological targets (Nayak et al., 2013).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in biological systems. These properties are influenced by the compound's molecular structure and the intermolecular forces it can form. For example, the orientation of the chlorophenyl ring and the presence of dimethoxyphenyl groups affect its solubility and how it interacts with biological molecules (Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties of "2-(4-chlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide" include its reactivity towards enzymes and its potential as a ligand for receptor sites. These properties are determined by the functional groups present in the molecule and their electronic and steric effects. Studies have shown that derivatives of 1,3,4-oxadiazole possess significant biological activities, which can be attributed to their chemical properties and interactions with biological targets (Siddiqui et al., 2014).

科学研究应用

α-Glucosidase Inhibition and Molecular Modeling一项由Iftikhar等人(2019年)进行的研究合成了一系列2-甲基-2-{5-(4-氯苯基)-1,3,4-噁二唑-2基硫代}乙酰胺的N-芳基/芳基衍生物,展示了显著的α-葡萄糖苷酶抑制活性。通过各种光谱分析实现了结构确定,并且这些化合物在分子建模和ADME预测的支持下显示出作为药物前导的潜力(Iftikhar等人,2019)。

酶抑制和特性Rehman等人(2013年)领导的另一项研究工作涉及合成5-取代-1,3,4-噁二唑-2基-N-(2-甲氧基-5-氯苯基)-2-硫代乙酰胺,该化合物被评估其酶抑制活性。该研究证实了这些化合物对乙酰胆碱酯酶的活性,展示了它们在进一步生物应用中的潜力(Rehman et al., 2013)。

抗菌和抗酶潜力Nafeesa等人(2017年)设计并合成了2-[(5-{1-[(4-氯苯基)磺酰]-3-哌啶基}-1,3,4-噁二唑-2-基)硫代]乙酰胺的N-取代衍生物,具有多功能基团。这些化合物被评估其抗菌和抗酶潜力,揭示了某些衍生物对革兰氏阴性细菌菌株的良好抑制作用,并为合成分子的细胞毒行为提供了宝贵的见解(Nafeesa et al., 2017)。

合成、药理评价和分子对接Siddiqui等人(2014年)的研究侧重于合成N-取代5-[(4-氯苯氧基)甲基]-1,3,4-噁二唑-2基-2-硫代乙酰胺,研究其抗菌潜力和中等α-胰蛋白酶酶抑制。这项工作强调了合成途径的效率以及所得化合物的生物活性,分子对接研究突出了与生物活性数据的显著相关性(Siddiqui et al., 2014)。

抗炎和抗凝血活性Basra等人(2019年)探索了5-{[2-(4-氯苯氧)丙基]-1,3,4-噁二唑-2-硫醇及其衍生物的体外和体内抗炎活性,展示了显著的抗炎化合物。分子对接研究表明这些化合物对COX-2的抑制潜力,其对接得分高于标准药物,暗示了它们在开发抗炎药物产品中的用途(Basra et al., 2019)。

属性

IUPAC Name |

2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O5/c1-24-14-7-11(8-15(9-14)25-2)17-21-22-18(27-17)20-16(23)10-26-13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXMSAFQQWINCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate](/img/structure/B2482996.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2482998.png)

![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2483004.png)

![N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)

methanone](/img/structure/B2483013.png)

![1-Isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2483015.png)

![N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2483018.png)